Methyl7-bromo-6-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl7-bromo-6-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . This compound, with its unique bromine and fluorine substitutions, offers distinct properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for introducing the bromine and fluorine atoms can vary, but they often involve the use of halogenating agents such as N-bromosuccinimide (NBS) and Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl7-bromo-6-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., NBS, Selectfluor), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) . Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction reactions can produce different oxidation states of the indole ring .
Scientific Research Applications
Methyl7-bromo-6-fluoro-1H-indole-2-carboxylate has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl7-bromo-6-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl7-bromo-6-fluoro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for their antiviral and anticancer properties.
The uniqueness of this compound lies in its specific bromine and fluorine substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7BrFNO2 |
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Molecular Weight |
272.07 g/mol |
IUPAC Name |
methyl 7-bromo-6-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)7-4-5-2-3-6(12)8(11)9(5)13-7/h2-4,13H,1H3 |
InChI Key |
OBFGDDPXRAEASF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=C(C=C2)F)Br |
Origin of Product |
United States |
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